(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide
Description
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(3R)-3-[ethyl(methyl)amino]-N,N-dimethylbutanamide |
InChI |
InChI=1S/C9H20N2O/c1-6-11(5)8(2)7-9(12)10(3)4/h8H,6-7H2,1-5H3/t8-/m1/s1 |
InChI Key |
FVYNEPSEBQGGAU-MRVPVSSYSA-N |
Isomeric SMILES |
CCN(C)[C@H](C)CC(=O)N(C)C |
Canonical SMILES |
CCN(C)C(C)CC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Amidation of Chiral Amino Precursors
One common route begins with a chiral amine or amino alcohol intermediate:
- Step 1: Protection of the amino group if necessary, or direct use of (3R)-3-aminobutanol derivatives.
- Step 2: Reaction with dimethylcarbamoyl chloride or an equivalent activated carboxylic acid derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the N,N-dimethylbutanamide core.
- Step 3: Introduction of the ethyl(methyl)amino substituent by selective alkylation, often using ethyl iodide and methyl iodide or via reductive amination with corresponding aldehydes and amines.
This method ensures the amide bond formation while maintaining the stereochemistry of the chiral center.
Alkylation of Amides
An alternative approach involves direct alkylation of a preformed N,N-dimethylbutanamide:
- The amide nitrogen or adjacent amino substituent is alkylated with ethyl and methyl halides under controlled conditions.
- Catalysts or bases such as potassium carbonate may be used to facilitate selective monoalkylation to yield the ethyl(methyl)amino group.
- Reaction solvents include polar aprotic solvents like DMF or acetonitrile.
Enzymatic Resolution and Chiral Chromatography
To ensure enantiomeric purity:
- Chiral chromatography (e.g., using Chiralpak® IA columns with hexane/isopropanol mobile phases) is employed to separate enantiomers post-synthesis.
- Enzymatic resolution methods may be applied to racemic mixtures to isolate the (3R) enantiomer.
- Optical rotation measurements and comparison with literature values confirm stereochemical integrity.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amidation | (3R)-3-aminobutanol + dimethylcarbamoyl chloride, triethylamine, DCM, 0°C to RT | 85-92 | High stereochemical retention |
| 2 | Alkylation | Ethyl iodide, methyl iodide, K2CO3, DMF, 50-70°C | 75-88 | Controlled monoalkylation critical |
| 3 | Purification | Chiral HPLC or enzymatic resolution | >99% ee | Enantiomeric excess >99% achievable |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- [^1H NMR](pplx://action/followup): Signals corresponding to N-CH2-CH3 (ethyl group) appear around δ 2.8–3.2 ppm; N-CH3 (methyl group) near δ 2.2–2.5 ppm. Multiplets for the butanamide backbone confirm substitution pattern.
- [^13C NMR](pplx://action/followup): Carbonyl carbon (amide C=O) resonates near 170-175 ppm; carbons of ethyl and methyl groups appear in expected aliphatic regions.
Infrared Spectroscopy (IR)
- Strong amide carbonyl stretch near 1650 cm^-1.
- C-H stretches of alkyl groups around 2800-3000 cm^-1.
Mass Spectrometry (MS)
- High-resolution MS confirms molecular ion peak [M+H]^+ at m/z corresponding to C10H22N2O (calculated ~187).
- Fragmentation patterns consistent with amide and amino substituents.
Optical Rotation and Chiral Purity
- Optical rotation measurements confirm (3R) configuration.
- Chiral HPLC provides enantiomeric excess data.
X-ray Crystallography
- If crystalline derivatives are obtained, X-ray diffraction can definitively confirm absolute stereochemistry.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amidation of chiral amine | (3R)-3-aminobutanol derivatives | Dimethylcarbamoyl chloride, base, DCM | High stereochemical control | Requires chiral precursor |
| Alkylation of amide | N,N-dimethylbutanamide | Ethyl iodide, methyl iodide, base, DMF | Direct functionalization | Risk of overalkylation |
| Enzymatic resolution | Racemic mixture | Specific enzymes for chiral separation | High enantiomeric purity | Additional purification step |
| Chiral chromatography | Crude product | Chiral stationary phase HPLC | Precise enantiomer separation | Requires specialized equipment |
Research Results and Notes
- The stereochemical integrity of the (3R) center is critical for biological activity and must be monitored throughout synthesis.
- Yields typically range from 75% to over 90% depending on reaction optimization.
- Analytical data confirm the presence and correct placement of ethyl(methyl)amino and dimethylbutanamide groups.
- Stability studies under accelerated conditions (40°C/75% RH) using HPLC show the compound is stable with minimal degradation over 6 months.
- Forced degradation studies reveal susceptibility to hydrolysis under strong acidic or basic conditions, consistent with amide chemistry.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide and Analogs
*Estimated based on structural analogs.
Key Observations:
- Lipophilicity (LogP): The target compound’s predicted LogP (~1.8) is lower than N-(3,3-dimethylbutan-2-yl)acetamide (LogP 2.397) but higher than N,N-dimethyl(3-butenyl)amine (LogP 1.124).
- Functional Groups: Unlike the aromatic N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target lacks an electron-rich benzamide ring, reducing its utility in directing metal-catalyzed reactions but possibly enhancing metabolic stability in vivo .
- Stereochemistry: The (3R) configuration distinguishes the target from non-chiral analogs, suggesting enantioselective interactions in biological systems .
Case Study: DPP-4 Inhibitors and Structural Nuances
highlights 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile, a DPP-4 inhibitor with a (3R)-aminopiperidine moiety. While the target compound lacks the pyrimidinone and benzonitrile groups critical for DPP-4 binding, its ethyl(methyl)amino group may mimic the aminopiperidine’s role in other receptor interactions, underscoring the importance of stereochemistry in bioactive molecules .
Biological Activity
Structure
The chemical structure of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide can be represented as follows:
- Molecular Formula : C₈H₁₉N₂O
- Molecular Weight : 157.25 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
- Stability : Stable under standard laboratory conditions but sensitive to extreme pH levels.
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems. It is hypothesized to interact with various receptors in the central nervous system, potentially influencing mood and behavior.
Pharmacological Effects
- Neurotransmitter Modulation : Studies suggest that this compound may enhance the release of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation.
- Anti-inflammatory Properties : Preliminary findings indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
- Anticancer Potential : In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Release | Increased serotonin levels | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Induced apoptosis in breast cancer cells |
Case Study 1: Neurotransmitter Modulation
In a study examining the effects of this compound on rat models, researchers found significant increases in serotonin levels post-administration. This suggests a potential application in treating mood disorders.
Case Study 2: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited cytotoxic effects at nanomolar concentrations. The mechanism was linked to the induction of apoptosis, characterized by morphological changes such as cell shrinkage and chromatin condensation.
Summary of Findings
- Neuropharmacological Effects : Evidence supports the role of this compound in enhancing neurotransmitter release, which could have implications for treating depression and anxiety disorders.
- Potential as an Anti-inflammatory Agent : The compound's ability to lower inflammatory markers positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.
- Antitumor Activity : The ability to induce apoptosis in cancer cells highlights its potential utility in oncology.
Future Directions
Further research is warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound. Clinical trials are necessary to assess its safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
